molecular formula C11H15N3O2 B102258 3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile CAS No. 19283-00-2

3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile

Cat. No. B102258
CAS RN: 19283-00-2
M. Wt: 221.26 g/mol
InChI Key: DAHGUXRCDGBYPH-UHFFFAOYSA-N
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Description

3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields of research.

Scientific Research Applications

Supramolecular Arrangements

Research by Graus et al. (2010) explored the crystal structure of compounds including 2,4-dioxo-1,3-diazaspiro[4.5]decane derivatives. They found that the molecular structure significantly influences the crystal structure, highlighting the role of substituents in supramolecular arrangements. This study provides insights into the molecular interactions and crystal formation of similar compounds (Graus et al., 2010).

Chemical Reactions and Stereochemistry

Al-Bar's study in 1997 discussed the aziridination and 1,3-dipolar cycloaddition of compounds similar to 3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile. This research provides valuable information on the chemical reactivity and potential applications in synthesizing complex molecules (Al-Bar, 1997).

NMR Spectroscopy in Configuration Assignment

A study by Guerrero-Alvarez et al. (2004) utilized NMR spectroscopy to assign the relative configuration of diazaspiro[4.5]decanes. This research is significant for understanding the structural analysis and stereochemical properties of spiro compounds, which could include 3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile (Guerrero-Alvarez et al., 2004).

Synthesis and Structural Analysis

Capriati et al. (2006) developed a method for the stereoselective synthesis of diazaspiro[4.5]decanes. Their research is vital for understanding the synthesis pathways and structural analysis of spiro compounds, including 3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile (Capriati et al., 2006).

Crystallographic Studies

The crystal structure of similar compounds was investigated by Shivachev et al. (2006), providing valuable insights into the crystallographic properties and hydrogen bonding patterns that could be relevant to 3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile (Shivachev et al., 2006).

properties

IUPAC Name

3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-7-4-8-14-9(15)11(13-10(14)16)5-2-1-3-6-11/h1-6,8H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHGUXRCDGBYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585429
Record name 3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile

CAS RN

19283-00-2
Record name 3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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